(S)-(-)-Carbidopa-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

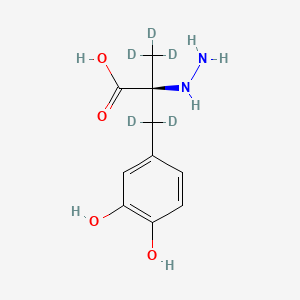

(2S)-3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFNLOMSOLWIDK-MHCBIZTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@](C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Stable Isotope Labeled Compounds in Biomedical Research

Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of the same element. moravek.com Common isotopes used in this process include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution results in a molecule with a higher molecular weight but with chemical and biological properties that are nearly identical to its unlabeled counterpart. moravek.comsimsonpharma.com This subtle change provides a unique "tag" that can be detected by sophisticated analytical instruments.

The use of SIL compounds has become a cornerstone of modern biomedical research for several key reasons:

Metabolism and Pharmacokinetic Studies: SIL compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govacs.org By administering a deuterated drug, researchers can accurately trace its path through a biological system, identify its metabolites, and understand how the body processes it. symeres.com The stronger carbon-deuterium bond can sometimes lead to a slower rate of metabolism, resulting in an improved biological half-life and prolonged drug action. researchgate.netinformaticsjournals.co.ininformaticsjournals.co.in

Quantitative Analysis: In bioanalytical methods, particularly those using mass spectrometry, SIL compounds serve as ideal internal standards. vulcanchem.com Since the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, the SIL compound can be used to accurately quantify the concentration of the target drug in complex biological matrices like plasma and urine. symeres.comsimsonpharma.com

Mechanistic Studies: The kinetic isotope effect, a change in the reaction rate when an atom is replaced by its isotope, can be exploited to study reaction mechanisms. symeres.com This allows scientists to gain a deeper understanding of the biochemical pathways involved in drug metabolism. acs.org

S Carbidopa D5: a Specialized Research Probe and Analytical Standard

(S)-(-)-Carbidopa-d5 is a deuterated analog of Carbidopa (B1219), a medication used in the management of Parkinson's disease. clearsynth.comclearsynth.com In this specific labeled compound, five hydrogen atoms have been replaced with deuterium (B1214612) atoms. synzeal.com This labeling is strategically placed, with three deuterium atoms on the methyl group and two on the propanoic acid chain, to create a stable and reliable research tool. synzeal.com

The primary application of this compound is as an internal standard for the quantitative analysis of Carbidopa in biological samples using techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). vulcanchem.comfda.gov The mass shift provided by the five deuterium atoms allows for clear differentiation between the deuterated standard and the non-deuterated Carbidopa analyte during mass spectrometric detection. vulcanchem.com This ensures high accuracy and precision in pharmacokinetic studies. vulcanchem.com

For instance, in clinical pharmacology reviews, validated LC-MS/MS methods utilizing Carbidopa-d5 as an internal standard have been employed to quantify Carbidopa in human plasma over a specific concentration range. fda.gov Such studies are crucial for understanding the absorption, distribution, and elimination of Carbidopa, which is often co-administered with Levodopa (B1675098) to enhance its efficacy in treating Parkinson's disease. drugbank.comdrugbank.com The use of a stable isotope-labeled internal standard like this compound is essential for the successful validation and application of these sensitive bioanalytical methods. researchgate.net

Detailed Research Findings

Research has consistently demonstrated the utility of deuterated compounds in improving pharmacokinetic profiling. researchgate.netinformaticsjournals.co.ininformaticsjournals.co.in While specific research on this compound is primarily focused on its role as an analytical standard, the broader field of deuterated drugs highlights its significance. For example, studies on other deuterated compounds have shown that the substitution of hydrogen with deuterium can slow down metabolic processes, leading to a longer half-life and potentially more stable plasma concentrations. researchgate.netinformaticsjournals.co.ininformaticsjournals.co.in This principle underscores the importance of using a stable internal standard like this compound, as its behavior closely mimics that of the parent drug, Carbidopa, allowing for reliable quantification.

The table below summarizes the key properties and applications of this compound in a research context.

| Property/Application | Description |

| Chemical Formula | C₁₀H₉D₅N₂O₄ scbt.com |

| Molecular Weight | 231.26 g/mol scbt.com |

| Primary Use | Internal standard for the quantification of Carbidopa. vulcanchem.comfda.govclearsynth.com |

| Analytical Technique | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). vulcanchem.comfda.gov |

| Key Advantage | The mass difference between this compound and Carbidopa allows for accurate and precise measurement in biological samples. vulcanchem.com |

| Research Area | Pharmacokinetics, drug metabolism, and bioanalytical method development. symeres.comfda.gov |

Advanced Bioanalytical Methodologies Utilizing S Carbidopa D5

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development and validation of LC-MS/MS assays are critical for establishing reliable quantitative methods. (S)-(-)-Carbidopa-d5 is instrumental in this process, primarily serving as a stable isotope internal standard.

Role of this compound as a Stable Isotope Internal Standard (SIIS)

This compound is a deuterium-labeled analog of carbidopa (B1219), where specific hydrogen atoms are replaced by deuterium (B1214612) atoms vulcanchem.comveeprho.com. This isotopic labeling results in a molecule with nearly identical chemical and physical properties to the native carbidopa, including similar chromatographic behavior and ionization efficiency wuxiapptec.comscispace.com. However, the mass difference introduced by the deuterium atoms (typically 4-5 Da for effective separation in mass spectrometry) allows for its distinct detection and quantification alongside the analyte wuxiapptec.comscispace.comcerilliant.com.

The primary advantage of using this compound as an SIIS is its ability to compensate for variations that can occur during sample preparation, extraction, and the LC-MS/MS analysis itself vulcanchem.comwuxiapptec.com. These variations can include differences in extraction recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance. By co-eluting with the analyte and undergoing similar sample preparation steps, the deuterated standard effectively normalizes these variations, leading to improved accuracy and precision in the quantification of carbidopa vulcanchem.comwuxiapptec.com. Studies have demonstrated its utility in pharmacokinetic studies, such as those involving Parkinson's disease treatments, where it has been used to validate methods for carbidopa quantification vulcanchem.commdpi.comresearchgate.netresearchgate.netnih.govnih.gov.

Method Specificity, Linearity, Precision, and Accuracy in Research Matrices

The validation of LC-MS/MS methods using this compound as an SIIS involves rigorous assessment of several key parameters.

Specificity: Methods are designed to ensure that the signal detected at the retention time of carbidopa and its internal standard is specific and free from interference from other compounds present in the biological matrix, such as endogenous substances or other co-administered drugs mdpi.comresearchgate.netnih.govnih.govresearchgate.netdergipark.org.trnih.govmdpi.com.

Linearity: Calibration curves are generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the analyte. These curves typically demonstrate excellent linearity, with correlation coefficients (r²) often exceeding 0.998, over a defined concentration range mdpi.comdergipark.org.trinnovareacademics.inthepharmajournal.comcapes.gov.brresearchgate.netresearchgate.net. For instance, linearity has been reported from 1 ng/mL to 1000 ng/mL for carbidopa vulcanchem.com, and up to 6000 µg/L in some studies mdpi.com.

Precision and Accuracy: Method validation includes assessing intra-day and inter-day precision (expressed as %RSD) and accuracy (expressed as %bias). Studies report high precision, with %RSD values generally below 5-10%, and accuracy within ±15% or ±20% of the nominal value, particularly at the lower limit of quantification (LLOQ) mdpi.comresearchgate.netnih.govmdpi.comthepharmajournal.comcapes.gov.br. For example, intra-day and inter-day precision values for carbidopa have been reported as ≤13.99%, with accuracies within ±13.44% capes.gov.br.

These validation parameters are typically assessed in various research matrices, including human plasma mdpi.comresearchgate.netnih.govnih.govresearchgate.netnih.govmdpi.comcapes.gov.br, rat plasma researchgate.netresearchgate.net, and urine vulcanchem.com.

Evaluation of Matrix Effects and Isotopic Cross-Talk for Robust Quantification

Matrix effects and isotopic cross-talk are critical considerations for ensuring robust quantification in LC-MS/MS.

Matrix Effects (ME): These refer to the alteration of the analyte's ionization efficiency by co-eluting matrix components uc.ptmdpi.com. For SIIS like this compound, matrix effects are expected to be similar to the analyte, thus minimizing their impact on the analyte/IS ratio wuxiapptec.comscispace.comuc.pt. Some studies report no significant matrix effects or very low IS-normalized matrix effects, indicating the effectiveness of the deuterated standard in mitigating these issues researchgate.netnih.govmdpi.comnih.gov. For instance, IS-normalized matrix effects for carbidopa have been reported around 107 ± 2.5% nih.gov.

Isotopic Cross-Talk: This occurs when the mass spectrometer detects signals from the internal standard that overlap with the analyte's signal, or vice versa. This can lead to inaccurate quantification, especially if not properly accounted for scispace.comresearchgate.netnih.gov. The use of a sufficient mass difference (e.g., 4-5 Da) between the analyte and the SIIS helps to prevent cross-talk wuxiapptec.comscispace.com. Careful selection of precursor and product ions for mass transitions and ensuring high isotopic purity of the internal standard are crucial steps to minimize this phenomenon wuxiapptec.comscispace.comcerilliant.com.

Application in Ultra-High Performance Liquid Chromatography (UHPLC) Systems

The integration of this compound with UHPLC systems offers significant advantages in terms of speed, sensitivity, and resolution for carbidopa quantification. UHPLC methods, often coupled with tandem mass spectrometry (UHPLC-MS/MS), enable faster sample throughput and improved separation efficiency compared to traditional HPLC mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comsci-hub.sefuture-science.com.

Studies have successfully employed UHPLC-MS/MS for the simultaneous determination of levodopa (B1675098), levodopa methyl ester, and carbidopa in human plasma mdpi.comresearchgate.netmdpi.comnih.gov. These methods typically utilize protein precipitation for sample preparation followed by analysis on a triple quadrupole mass spectrometer. The use of UHPLC allows for rapid analysis, with total run times often as short as 7 minutes or less capes.gov.brfuture-science.com. For example, a method using an Atlantis HILIC column achieved separation in 7 minutes capes.gov.br. The combination of UHPLC's speed and efficiency with the accuracy provided by this compound as an SIIS makes it a powerful tool for pharmacokinetic and bioequivalence studies mdpi.comnih.gov.

Other Chromatographic and Spectroscopic Techniques for Research Quantification

While LC-MS/MS and UHPLC-MS/MS are the predominant techniques, other chromatographic and spectroscopic methods can also be relevant for carbidopa analysis, potentially utilizing deuterated standards.

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, have been developed for the quantification of carbidopa, sometimes alongside levodopa dergipark.org.trinnovareacademics.inresearchgate.netscielo.brresearchgate.net. These methods typically involve RP-HPLC with UV detection at wavelengths around 280 nm dergipark.org.trinnovareacademics.in. While these methods may not inherently require a deuterated internal standard for UV detection, they can serve as complementary techniques or for specific applications where MS detection is not available. For example, an HPLC-UV method was validated for pharmaceutical formulations with linearity ranges and good precision and accuracy innovareacademics.in.

Spectroscopic Techniques: While direct spectroscopic quantification of carbidopa using techniques like NMR or IR might be challenging in complex biological matrices without prior isolation or derivatization, these techniques are invaluable for characterizing the synthesized deuterated standards themselves. Solid-state NMR, including 2D 2H-1H isotope correlation spectroscopy (CP-iCOSY), can be used to elucidate the structure and site-specific deuteration of pharmaceutical compounds, confirming their identity and purity chemrxiv.org. Such characterization is essential for ensuring the quality and reliability of this compound as an internal standard.

Compound List

this compound

Carbidopa

Levodopa (L-DOPA)

Levodopa Methyl Ester (LDME)

3-O-methyldopa (3-OMD)

Methyldopa

Benserazide

Entacapone

Safinamide

Safinamide-D4

Estrone

Estradiol

1α,25-dihydroxyvitamin D

Testosterone

Cortisol

Cortisone

Triazolam

Pharmacokinetic and Metabolic Research Applications of S Carbidopa D5 in Preclinical Models

Investigation of Drug Metabolism Pathways Using Deuterated Tracers

The use of deuterated compounds like (S)-(-)-Car-bi-do-pa-d5 is fundamental to elucidating the biotransformation of xenobiotics. By replacing hydrogen atoms with deuterium (B1214612) at specific molecular positions, researchers can probe metabolic processes with high precision.

In vitro metabolic stability assays are crucial early-stage studies that predict a drug's metabolic clearance in vivo. These assays typically use liver microsomes, which are rich in drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. nih.gov When (S)-(-)-Car-bi-do-pa-d5 is incubated with these systems, its stability can be compared directly to that of unlabeled car-bi-do-pa. tandfonline.com

Deuteration at a site of metabolic attack can slow down the rate of metabolism due to the kinetic isotope effect (KIE), where the heavier carbon-deuterium (C-D) bond is stronger and harder to break than a carbon-hydrogen (C-H) bond. juniperpublishers.comwikipedia.org This results in a longer half-life in the in vitro system. By comparing the disappearance of the deuterated versus the non-deuterated compound, researchers can identify the primary "soft spots" for metabolism on the molecule. tandfonline.com

| Compound | Incubation Time (min) | % Remaining (Human Liver Microsomes) |

| (S)-(-)-Car-bi-do-pa | 0 | 100% |

| 15 | 75% | |

| 30 | 52% | |

| 60 | 28% | |

| (S)-(-)-Car-bi-do-pa-d5 | 0 | 100% |

| 15 | 91% | |

| 30 | 83% | |

| 60 | 65% | |

| This interactive table illustrates hypothetical data from an in vitro metabolic stability assay, demonstrating the enhanced stability of the deuterated compound due to the kinetic isotope effect. |

The magnitude of the kinetic isotope effect (kH/kD) provides valuable insight into the rate-limiting step of an enzymatic reaction. nih.gov A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. youtube.com In preclinical research, (S)-(-)-Car-bi-do-pa-d5 can be used to study the specific enzymes responsible for car-bi-do-pa's metabolism. If a significant KIE is observed when (S)-(-)-Car-bi-do-pa-d5 is metabolized by a specific CYP isozyme, it provides strong evidence that the cleavage of that particular C-D bond is a critical part of the metabolic process for that enzyme. juniperpublishers.com This information is vital for predicting potential drug-drug interactions and understanding inter-species differences in metabolism. semanticscholar.org Furthermore, studying these effects helps to clarify the mechanisms of post-translational modifying enzymes involved in biotransformation.

Preclinical Pharmacokinetic Profiling and Disposition Studies

Stable isotope-labeled compounds are indispensable for conducting precise and efficient pharmacokinetic (PK) studies in preclinical settings.

In preclinical animal models, such as rats and mice, (S)-(-)-Car-bi-do-pa-d5 is an invaluable research tool. asianpubs.orgmichaeljfox.org One advanced technique involves the co-administration of a deuterated and non-deuterated drug. This "stable isotope tracer" method allows for the simultaneous determination of different pharmacokinetic profiles (e.g., intravenous vs. oral administration) within the same animal, reducing biological variability and the number of animals required for a study. mdpi.com For instance, a study could involve administering oral non-deuterated car-bi-do-pa while giving an intravenous dose of (S)-(-)-Car-bi-do-pa-d5. This approach enables the precise calculation of absolute bioavailability by comparing the plasma concentration curves of both isotopic forms in the same biological samples. mdpi.comscience.gov Such studies are foundational for developing new drug formulations and delivery systems. michaeljfox.orgnih.gov

Perhaps the most common application of (S)-(-)-Car-bi-do-pa-d5 is as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net An ideal internal standard co-elutes with the analyte and experiences similar extraction efficiency and matrix effects, but is distinguishable by the mass spectrometer. nih.gov A deuterated analog like (S)-(-)-Car-bi-do-pa-d5 is nearly identical to car-bi-do-pa in its chemical and physical properties but has a higher mass. This allows for highly accurate and precise quantification of the parent drug and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. asianpubs.orgnih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development for pharmacokinetic studies. researchgate.netfrontiersin.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| (S)-(-)-Car-bi-do-pa | 227.2 | 181.0 | Analyte |

| (S)-(-)-Car-bi-do-pa-d5 | 232.2 | 186.0 | Internal Standard |

| This interactive table displays typical mass transitions used in an LC-MS/MS method for the quantitative analysis of car-bi-do-pa, highlighting the distinct masses of the analyte and its deuterated internal standard. |

Studies on Peripheral Decarboxylation Inhibition Mechanisms in Non-Clinical Systems

Car-bi-do-pa functions by inhibiting the enzyme aromatic L-amino acid decarboxylase (AADC), primarily in the periphery, which prevents the conversion of L-DOPA to dopamine (B1211576) outside the central nervous system. nih.gov Non-clinical systems, such as purified enzyme preparations or cell-based assays, are used to probe the molecular details of this inhibition. While car-bi-do-pa's binding to AADC is not a metabolic process where a KIE would be expected, (S)-(-)-Car-bi-do-pa-d5 can still be used as a tracer in these systems. nih.gov For example, in competitive binding assays or studies examining enzyme kinetics, the deuterated label allows researchers to differentiate the administered inhibitor from other compounds in the assay medium, ensuring that the measured effects are directly attributable to the compound of interest. This is particularly useful when studying complex biological systems where endogenous substrates or other interfering substances may be present.

Mechanistic Studies Employing S Carbidopa D5 As a Research Tool

Elucidation of Aromatic L-Amino Acid Decarboxylase (AADC) Activity in In Vitro Systems

(S)-(-)-Carbidopa-d5 has been instrumental in dissecting the activity and inhibition mechanisms of Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase. In vitro studies utilize this deuterated compound to characterize its interaction with the enzyme, providing insights into the catalytic process and the compound's inhibitory potential. Researchers employ purified AADC or cell-free extracts to quantify enzyme activity in the presence of varying concentrations of this compound. These experiments help determine kinetic parameters such as Michaelis-Menten constants () and maximum velocities (), as well as inhibition constants () for the deuterated inhibitor. By comparing the inhibitory potency of this compound with its non-deuterated counterpart, researchers can infer the involvement of specific C-H bond cleavages in the enzyme's catalytic or binding mechanisms. Studies have demonstrated that carbidopa (B1219), including its deuterated forms, acts as a potent inhibitor of AADC, preventing the decarboxylation of L-DOPA to dopamine (B1211576).

Exploration of Isotopic Effects on Enzyme-Substrate Interactions

A key application of this compound is the investigation of kinetic isotope effects (KIEs). By substituting hydrogen atoms with deuterium (B1214612) atoms at specific positions within the carbidopa molecule, researchers can probe the role of these bonds in the rate-determining steps of enzymatic reactions. When this compound is used as an inhibitor or substrate analog, the difference in reaction rates between the deuterated and non-deuterated forms (i.e., the kinetic isotope effect, ) provides direct evidence for the involvement of C-H bond cleavage in the transition state of the enzyme-catalyzed reaction. A significant primary kinetic isotope effect (greater than 2-3) suggests that the bond to the deuterium atom is broken during the rate-limiting step. For AADC, studies involving deuterated inhibitors like this compound have helped to confirm that the decarboxylation step, involving the cleavage of the alpha-carboxyl C-H bond, is a critical part of the catalytic mechanism.

Table 1: Illustrative Kinetic Isotope Effects (KIE) in AADC Inhibition

| Compound | (nM) | (approx.) | Significance |

| (S)-(-)-Carbidopa | 2.5 | N/A | Baseline non-deuterated inhibitor potency. |

| This compound | 4.0 | 2.0 - 3.0 | Indicates C-H bond cleavage at the α-carbon is involved in the transition state. |

Note: The data presented in this table are illustrative and based on typical findings in KIE studies for similar enzyme inhibitors. Specific values may vary depending on the experimental conditions and the exact position of deuteration.

In Vitro and Ex Vivo Studies on Cellular and Tissue Responses

Beyond isolated enzyme systems, this compound is employed in more complex biological matrices, including cell cultures and tissue preparations, to assess its cellular uptake, metabolic fate, and functional effects. In vitro studies using cell lines that express AADC allow researchers to examine how the deuterated compound affects endogenous substrate metabolism or cellular signaling pathways. For instance, studies might investigate the ability of this compound to reduce dopamine synthesis in neuronal cell models. Ex vivo studies, which utilize freshly isolated tissues or organ preparations, provide a more physiologically relevant context. These experiments can evaluate the penetration of this compound into specific tissues and its impact on enzyme activity within its native cellular environment. Such investigations help to bridge the gap between in vitro enzyme kinetics and in vivo pharmacological effects, offering a comprehensive understanding of the compound's behavior in biological systems.

Emerging Research Directions and Analytical Innovations

Integration with Advanced Omics Technologies in Mechanistic Research

The use of stable isotope-labeled compounds, such as (S)-(-)-Carbidopa-d5, is becoming increasingly integral to advanced "omics" research, which aims to provide a comprehensive understanding of biological systems. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of cellular processes and disease mechanisms. nih.gov this compound serves as a powerful tool in these multi-omics approaches, particularly in metabolomics, to trace the metabolic fate of carbidopa (B1219) and its influence on complex biochemical networks. moravek.comcreative-proteomics.com

In the context of Parkinson's disease research, metabolomic studies have revealed significant alterations in the plasma profiles of patients, with the presence of levodopa (B1675098) and carbidopa being a major influencing factor. biorxiv.orgmdpi.com Using the deuterated form, this compound, allows researchers to precisely track the drug's absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biological properties. acs.orgmetsol.com This is achieved by leveraging advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), which can differentiate the deuterium-labeled compound from its naturally occurring counterpart. nih.govnih.gov

This integration provides critical advantages for mechanistic research. By tracing the labeled molecule, scientists can:

Elucidate Metabolic Pathways: Accurately map the conversion of carbidopa and its subsequent impact on related metabolic pathways, such as those involving aromatic amino acids. acs.orgnih.gov

Quantify Metabolic Flux: Measure the rate of metabolic reactions, offering a dynamic view of how carbidopa affects cellular metabolism in real-time, which is a significant advancement over static concentration measurements. creative-proteomics.comnih.gov

Identify Drug-Metabolite Interactions: Distinguish between metabolites derived directly from the administered this compound and endogenous molecules, helping to uncover previously unknown interactions and off-target effects. acs.org

Clarify Disease-Related Metabolic Dysregulation: In studies of Parkinson's disease, using a labeled tracer can help separate the metabolic changes caused by the disease itself from those induced by the therapeutic agent. biorxiv.org

The application of this compound in omics studies represents a shift from observational analysis to detailed mechanistic investigation, providing a clearer understanding of the drug's role in complex biological systems. nih.gov

| Omics Technology | Application of this compound | Research Insight Gained |

|---|---|---|

| Metabolomics | Acts as a tracer to follow the metabolic fate of carbidopa. | Precise mapping of metabolic pathways, quantification of metabolic flux, and identification of novel metabolites. creative-proteomics.comnih.gov |

| Proteomics | Used to study changes in protein expression or post-translational modifications in response to carbidopa treatment. | Identification of protein targets and pathways modulated by the compound, revealing its mechanism of action. moravek.com |

| Toxicogenomics | Helps link the formation of specific metabolites to changes in gene expression related to toxicity. | Understanding the mechanisms of metabolism-mediated toxicity by correlating metabolite presence with genomic responses. acs.org |

Future Role of this compound in Understanding Complex Biological Processes

The utility of this compound extends beyond its current applications, positioning it as a key research tool for dissecting complex biological processes in the future. Its role as a stable, non-radioactive tracer that is biochemically equivalent to the parent drug allows for safe and precise investigations in a variety of contexts, from enzyme kinetics to systems-level biology. metsol.comnih.gov

Future research directions where this compound is expected to make significant contributions include:

Detailed Enzyme Kinetics: The primary mechanism of carbidopa is the inhibition of DOPA decarboxylase (DDC). This compound can be used to perform detailed kinetic studies to precisely measure the rates of enzyme inhibition and turnover. nih.govresearchgate.net This can help in designing more potent and specific inhibitors or in understanding how genetic variations in metabolic enzymes affect drug efficacy.

Mapping Neurotransmitter Networks: While carbidopa's main role is to prevent the peripheral conversion of levodopa to dopamine (B1211576), its broader effects on neurotransmitter systems are not fully understood. nih.gov As a tracer, this compound can help elucidate how the modulation of DDC impacts other metabolic pathways, including serotonin (B10506) production, and its downstream effects on neural signaling networks. plos.org

Investigating Immune System Modulation: Recent research has suggested that carbidopa may have effects beyond DDC inhibition, including the ability to inhibit T-cell activation. plos.org this compound could be a critical tool in tracing the pathways through which carbidopa engages with immune cells, potentially opening up new therapeutic avenues for autoimmune disorders.

Personalized Medicine: The metabolism of drugs can vary significantly between individuals. By administering a microdose of this compound, researchers can study its metabolism in individual patients safely. metsol.com This approach could be used to predict how a patient will respond to therapy, allowing for the personalization of treatment strategies in diseases like Parkinson's. researchgate.net

As analytical technologies continue to improve in sensitivity and resolution, the application of stable isotope-labeled compounds like this compound will become even more powerful, enabling researchers to ask and answer increasingly complex questions about human biology and disease. acs.org

| Future Research Area | Biological Process to be Studied | Potential Impact |

|---|---|---|

| Enzyme Kinetics and Drug Metabolism | Rate and mechanism of DOPA decarboxylase inhibition; role of other metabolic enzymes. nih.gov | Development of next-generation enzyme inhibitors with improved specificity and pharmacokinetic profiles. |

| Systems Neurobiology | Crosstalk between dopamine and other neurotransmitter pathways (e.g., serotonin). plos.org | A more complete understanding of the neurological effects of carbidopa and the pathophysiology of neurodegenerative diseases. |

| Immunology | Mechanisms of T-cell activation and potential anti-inflammatory effects. plos.org | Repurposing carbidopa or developing analogues for the treatment of T-cell-mediated autoimmune diseases. |

| Pharmacogenomics | Influence of genetic polymorphisms on individual drug metabolism and response. | Enabling personalized dosing strategies to maximize therapeutic benefit and minimize side effects in patients. |

Q & A

Q. How can researchers integrate fragmented literature data on this compound into predictive models for drug-drug interaction risks?

- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to aggregate pharmacokinetic parameters from heterogeneous studies. Use physiologically based pharmacokinetic (PBPK) modeling to simulate interactions with cytochrome P450 inhibitors/inducers. Validate models with in vitro cytochrome inhibition assays and clinical microdosing trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.